molecular formula C17H12FN3O5 B2853679 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide CAS No. 392311-70-5

2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No.: B2853679
CAS No.: 392311-70-5
M. Wt: 357.297
InChI Key: AIAUHSYJCBQXCZ-UHFFFAOYSA-N
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Description

2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a fluorophenyl group, and a nitrophenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of Functional Groups: The cyano, fluorophenyl, and nitrophenyl groups are introduced through various substitution reactions. Common reagents include cyanide salts, fluorobenzene derivatives, and nitrobenzene derivatives.

    Reaction Conditions: These reactions are often carried out under controlled temperatures and may require catalysts such as acids or bases to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-chlorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-bromophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Uniqueness

The presence of the fluorophenyl group in 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide may confer unique properties such as increased metabolic stability or altered binding affinity compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5/c1-26-15-8-10(7-14(16(15)22)21(24)25)6-11(9-19)17(23)20-13-4-2-12(18)3-5-13/h2-8,22H,1H3,(H,20,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAUHSYJCBQXCZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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